The synthesis of acetic acid, iodo-, 2-hydroxyethyl ester can be achieved through several methods:
These methods require careful control of reaction conditions to optimize yield and purity.
The molecular structure of acetic acid, iodo-, 2-hydroxyethyl ester features:
InChI=1S/C4H8O4/c1-2-7-4(6)3-5/h5H,2-3H2,1H3
CC(=O)OCC(O)I
These representations highlight the connectivity between atoms and provide insights into its stereochemistry.
Acetic acid, iodo-, 2-hydroxyethyl ester is involved in several chemical reactions:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism by which acetic acid, iodo-, 2-hydroxyethyl ester exerts its effects involves several steps:
The physical and chemical properties of acetic acid, iodo-, 2-hydroxyethyl ester include:
These properties influence its behavior in chemical reactions and applications.
Acetic acid, iodo-, 2-hydroxyethyl ester has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7